N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S2/c20-17(11-1-2-15-16(6-11)23-10-19-15)18-7-14-5-13(9-22-14)12-3-4-21-8-12/h1-6,8-10H,7H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFJNKUWHVDLIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCC3=CC(=CS3)C4=COC=C4)SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 4-(furan-3-yl)thiophene and 1,3-benzothiazole-6-carboxylic acid. These intermediates are then coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the corresponding alcohols or amines.
Scientific Research Applications
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Analogues
Compound 1 (FFAR1 Agonist)
- Structure: Contains a thiophene-benzothiazole backbone with a 4-((4-(2-carboxyethyl)phenoxy)methyl)thiophen-2-yl substituent .
- Comparison: Unlike the target compound, Compound 1 incorporates a phenoxy-methyl group and a carboxylic acid side chain, enhancing hydrophilicity. Both compounds share the thiophene-benzothiazole scaffold, but the furan substituent in the target compound may reduce metabolic instability compared to the labile phenoxy group.
- Biological Activity: Activates FFAR1 with potency comparable to QS-528 (a known FFAR1 agonist), achieving similar glucose-lowering effects at 10 µM .
QS-528
- Structure : Features a benzothiazole core with a sulfonamide group and a fluorophenyl substituent.
- Comparison : The absence of a thiophene-furan hybrid in QS-528 highlights the target compound’s unique substitution pattern. The furan-thiophene group may improve π-π stacking interactions in hydrophobic binding pockets compared to QS-528’s sulfonamide .
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde
- Structure : Combines a benzothiazole with a pyrazole-carbaldehyde group .
- Comparison : The pyrazole ring introduces rigidity, whereas the target compound’s thiophene-furan linker offers conformational flexibility. The aldehyde group in this analog may participate in covalent binding, unlike the carboxamide in the target compound .
Key Spectral Features
- IR Spectroscopy :
- NMR :
Structural and Electronic Comparisons
| Feature | Target Compound | Compound 1 | QS-528 |
|---|---|---|---|
| Core Structure | Benzothiazole | Benzothiazole | Benzothiazole |
| Substituent | Thiophene-furan-methyl | Phenoxy-methyl-carboxy | Sulfonamide-fluorophenyl |
| Hydrophilicity | Moderate (furan-thiophene) | High (carboxylic acid) | Moderate (sulfonamide) |
| Tautomerism | Possible thione-thiol equilibrium | Not observed | Not observed |
Q & A
Advanced Research Question
- SPR (Surface Plasmon Resonance): Measures real-time binding kinetics (ka/kd) to immobilized targets; a KD < 1 µM indicates high affinity .
- ITC (Isothermal Titration Calorimetry): Quantifies binding thermodynamics (ΔH, ΔS) to confirm enthalpic-driven interactions .
- Cellular Thermal Shift Assay (CETSA): Detects target stabilization in lysates after compound treatment, confirming intracellular engagement .
- Fluorescence Polarization: Monitors displacement of fluorescent probes in competitive binding assays (e.g., ATP-site occupancy in kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
